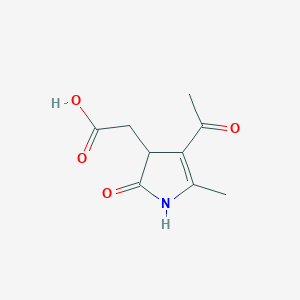

(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic structures containing nitrogen atoms and multiple functional groups. According to authoritative chemical databases, the preferred International Union of Pure and Applied Chemistry name is 2-(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid. This nomenclature reflects the compound's core structure, which consists of a dihydropyrrolidinone ring system substituted with an acetyl group at position 4, a methyl group at position 5, and an acetic acid side chain attached to position 3 of the ring.

The structural representation of this molecule can be precisely described through its Simplified Molecular Input Line Entry System notation: CC(=O)C1=C(C)NC(=O)C1CC(O)=O. This linear notation provides a complete description of the molecular connectivity, indicating the presence of a ketone functional group (acetyl), an amide linkage within the lactam ring, and a carboxylic acid terminus. The compound's three-dimensional structure features a planar five-membered ring with sp2 hybridization at the carbon-nitrogen double bond, while the substituent groups adopt specific conformations that influence the molecule's overall geometry and reactivity patterns.

The International Chemical Identifier Key for this compound is OQNGSPJQFGPEJW-UHFFFAOYNA-N, which serves as a unique digital fingerprint for database searches and structural identification. This standardized identifier system ensures precise compound recognition across international chemical databases and facilitates accurate cross-referencing in scientific literature and commercial catalogs.

Chemical Abstracts Service Registry Number and Alternative Synonyms

Eigenschaften

IUPAC Name |

2-(4-acetyl-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-8(5(2)11)6(3-7(12)13)9(14)10-4/h6H,3H2,1-2H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNGSPJQFGPEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=O)N1)CC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379322 | |

| Record name | (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33492-33-0 | |

| Record name | (4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid, a pyrrole derivative, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes both an acetyl group and a carboxylic acid functional group, which may enhance its solubility and biological efficacy compared to other similar compounds.

The chemical formula for this compound is C9H11NO4, with a molecular weight of 197.19 g/mol. The compound is categorized under various chemical classes, including aliphatic cyclic structures and aromatic heterocycles .

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrrole compounds often exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains. In particular, compounds with similar structures have demonstrated antibacterial activity comparable to established antimicrobial agents like Ribavirin.

Antiviral Properties

Research has highlighted the antiviral potential of this compound against viruses such as the Newcastle disease virus. The effectiveness of this compound in inhibiting viral replication positions it as a candidate for further antiviral drug development.

The unique structural features of this compound allow for various interactions with biological macromolecules. The presence of the acetyl and carboxylic acid groups may facilitate hydrogen bonding and electrostatic interactions with target proteins or nucleic acids, thereby influencing its biological activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Acetylpyrrole | Pyrrole ring + acetyl group | Antimicrobial |

| 5-Methylpyrrole | Methyl substitution on pyrrole | Antioxidant |

| 2-Pyrrolidinone | Lactam structure | Neuroprotective |

This table illustrates how variations in structure can lead to different biological activities among pyrrole derivatives.

Case Studies and Research Findings

While specific case studies on (4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-ylic) acetic acid are sparse, related research indicates that compounds within this class can induce apoptosis in cancer cells and exhibit anti-cancer properties through mechanisms involving caspase activation and modulation of cell cycle proteins . These findings suggest that further investigation into the apoptotic mechanisms of (4-acetyl-5-methyl-2-oxo-2,3-dihydro -1H-pyrrol -3 -yl)acetic acid could yield valuable insights into its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess activity against various bacterial strains, making (4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid a candidate for further investigation in antibiotic research.

Antioxidant Properties

Research indicates that this compound may also demonstrate antioxidant activity, which is crucial for protecting cells from oxidative stress. This potential application could be significant in developing therapies for diseases related to oxidative damage.

Agricultural Applications

The unique chemical structure of this compound suggests possible uses in agriculture as a pesticide or herbicide. Compounds with similar functionalities are often evaluated for their ability to inhibit plant pathogens or pests, providing a foundation for developing new agricultural chemicals.

Materials Science

In materials science, the incorporation of this compound into polymer matrices could enhance the material's properties. The compound's ability to form hydrogen bonds may improve adhesion and mechanical strength in composite materials.

Case Study 1: Antimicrobial Testing

A study conducted on derivatives of pyrrole demonstrated that modifications at the 4-position significantly enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The introduction of an acetyl group was found to improve solubility and bioavailability.

Case Study 2: Antioxidant Efficacy

In vitro tests on pyrrole derivatives showed that this compound exhibited a dose-dependent increase in antioxidant activity as measured by DPPH radical scavenging assays. This suggests potential therapeutic applications in oxidative stress-related conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of substituted pyrrolidinone derivatives. Key structural analogues include:

[4-(Ethoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid (C₁₀H₁₃NO₅): Differs by replacing the acetyl group with an ethoxycarbonyl moiety.

[1-Allyl-4-(ethoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid (4o/4p, C₁₂H₁₅NO₅): Features an allyl substituent at position 1 and ethoxycarbonyl at position 4 .

2-[4-(Methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid (Thermo Scientific): Substitutes acetyl with methoxycarbonyl .

Physicochemical Properties

*Esters (ethoxycarbonyl/methoxycarbonyl) reduce crystallinity, yielding oils .

Spectral Characteristics

- IR Spectroscopy :

- NMR :

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid typically involves:

- Formation of the substituted pyrrole ring with acetyl and methyl substituents.

- Introduction of the acetic acid moiety at the 3-position of the pyrrole ring.

- Control of oxidation state to maintain the 2-oxo-2,3-dihydro structure.

Cyclization and Functionalization Approaches

One common approach is the cyclization of key intermediates such as substituted thiosemicarbazides or hydrazides with haloacetates or haloacetones to form the pyrrole ring and introduce the acetic acid side chain.

For example, cyclization of intermediates like 1-[(4-acetyl-5-methyl-1H-pyrrol-2-yl)methylene]-4-substituted thiosemicarbazides with chloroacetic acid or ethyl bromoacetate yields substituted pyrrole derivatives bearing acetic acid or ester groups.

Heating these intermediates with acetic anhydride or other acetylating agents can further functionalize the pyrrole ring, introducing acetyl groups at the 4-position.

Specific Preparation via Phosgene and Acethydrazide Route

A detailed, patented method for preparing related 2,3-dihydro-5-methyl-2-oxo heterocycles (oxadiazole derivatives structurally related to pyrrole analogs) involves:

Reacting solid phosgene with acethydrazide in ester solvents such as dimethyl carbonate and diethyl carbonate under controlled temperatures (10-20°C during addition, then heating to 25-55°C for reaction completion).

Subsequent addition of chloroacetone with phase transfer catalysts and acid binding agents at elevated temperatures (70-90°C) for 6-10 hours to form the target heterocyclic compound with high purity (above 96%).

Though this patent focuses on oxadiazole derivatives, the methodology of controlled phosgene addition, use of ester solvents, and alkylation with chloroacetone is relevant for synthesizing pyrrole derivatives with acetyl and acetic acid substituents.

Alkylation and Cyclization Conditions

Alkylation of pyrrole intermediates with chloroacetone or chloroacetic acid derivatives is a key step to introduce the acetic acid side chain at the 3-position.

Reaction conditions typically involve:

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Phosgene + Acethydrazide | Solid phosgene, acethydrazide, ester solvent (dimethyl carbonate/diethyl carbonate) | 10-20 (addition), then 25-55 (reaction) | 0.5-4 | Controlled dropwise addition, acid binding agents used |

| Alkylation with Chloroacetone | Chloroacetone, acid binding agent (Na2CO3/NaHCO3), phase transfer catalyst (TBAB) | 70-90 | 6-10 | Phase transfer catalysis enhances yield |

| Cyclization and Acetylation | Acetic anhydride or chloroacetic acid derivatives | Heating (varies) | Several | Functionalization of pyrrole ring |

Research Findings and Analysis

The use of solid phosgene and acethydrazide under controlled ester solvent conditions allows for high purity synthesis of the heterocyclic core, which is crucial for subsequent functionalization.

Phase transfer catalysis significantly improves alkylation efficiency, reducing side reactions and increasing yield of the acetic acid-substituted pyrrole.

Cyclization reactions involving thiosemicarbazides and haloacetates provide versatile routes to substituted pyrroles with acetyl and acetic acid groups, enabling structural diversity for pharmaceutical applications.

The melting point and purity data from commercial sources confirm the reproducibility and stability of the synthesized compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A green synthesis approach involves refluxing precursors (e.g., substituted pyrrolidinones) in acetic acid with sodium acetate as a catalyst, achieving yields >85% under controlled conditions. For example, substituents like benzyl or methoxybenzyl groups improve reaction efficiency by stabilizing intermediates. Solvent polarity and temperature (e.g., 75% ethyl acetate/hexane mixtures) significantly influence Rf values and crystallization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how are key functional groups identified?

- Methodological Answer:

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700–1730 cm⁻¹ for acetyl, oxo, and carboxylic acid groups. Broad OH stretches (2400–3600 cm⁻¹) confirm carboxylic acid presence .

- NMR : ¹H NMR reveals methyl groups (δ 1.8–2.5 ppm), acetyl protons (δ 2.1–2.3 ppm), and diastereotopic protons in the dihydro-pyrrole ring (δ 3.5–4.5 ppm). ¹³C NMR assigns carbonyl carbons (δ 165–175 ppm) and distinguishes acetyl (δ 25–30 ppm) from ester/acid carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 253–267 [M⁺]) and fragments (e.g., loss of CO₂H or acetyl groups) validate the molecular formula .

Q. How can chromatographic methods (e.g., TLC, HPLC) be applied to monitor synthesis and purity?

- Methodological Answer: Use silica gel TLC with ethyl acetate/hexane (3:1) to track reaction progress (Rf 0.48–0.57). For HPLC, a C18 column with acetonitrile/water gradients (0.1% formic acid) resolves impurities. Retention times correlate with polarity; carboxylic acid derivatives elute earlier than esters .

Advanced Research Questions

Q. How do substituents (e.g., acetyl vs. ethoxycarbonyl) influence the compound’s reactivity and spectral properties?

- Methodological Answer: Electron-withdrawing groups (e.g., acetyl) increase electrophilicity at the pyrrole ring, facilitating nucleophilic additions. Ethoxycarbonyl groups enhance solubility in organic solvents, shifting ¹H NMR signals upfield (δ 1.2–1.4 ppm for -OCH₂CH₃). Comparative IR analysis shows CO₂Et absorbs at ~1728 cm⁻¹ vs. CO₂H at ~1712 cm⁻¹ .

Q. What experimental approaches resolve contradictions in spectral data, such as unexpected coupling constants or missing peaks?

- Methodological Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping protons (e.g., dihydro-pyrrole CH₂ groups) and confirms connectivity. For example, HSQC correlates δ 4.2 ppm (¹H) with δ 45 ppm (¹³C) for CH₂CO₂H .

- Isotopic Labeling : Introduce ¹³C-labeled acetyl groups to track unexpected fragmentation in MS.

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in ethyl 2-benzyl derivatives .

Q. How can synthetic byproducts or isomers be systematically identified and separated?

- Methodological Answer:

- Chiral HPLC : Separates enantiomers using amylose-based columns and hexane/isopropanol gradients.

- Recrystallization : Optimize solvent polarity (e.g., DMF/acetic acid mixtures) to isolate isomers. For example, [1-allyl] vs. [1-benzyl] isomers show distinct melting points (86–92°C vs. 110–118°C) .

Q. What mechanistic insights explain variations in reaction yields under different catalytic conditions?

- Methodological Answer: Acidic conditions (e.g., acetic acid) protonate carbonyl groups, accelerating nucleophilic attack. Sodium acetate buffers the pH, preventing premature cyclization. Kinetic studies (e.g., in situ IR monitoring) reveal that higher temperatures (>100°C) favor byproduct formation, reducing yields by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.